molecular formula C16H17F2N5O2 B10913860 [4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

[4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No.: B10913860
M. Wt: 349.34 g/mol
InChI Key: RWZFYBRYRCGLHM-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is a complex organic compound featuring a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the difluoromethyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological processes . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is unique due to its specific combination of pyrazole and pyridine rings, along with the difluoromethyl group. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C16H17F2N5O2

Molecular Weight

349.34 g/mol

IUPAC Name

2-[4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid

InChI

InChI=1S/C16H17F2N5O2/c1-4-22-6-11(8(2)20-22)12-5-10(15(17)18)14-9(3)21-23(7-13(24)25)16(14)19-12/h5-6,15H,4,7H2,1-3H3,(H,24,25)

InChI Key

RWZFYBRYRCGLHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F

Origin of Product

United States

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